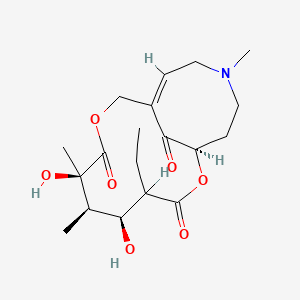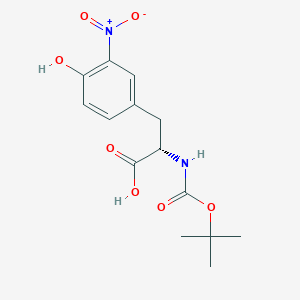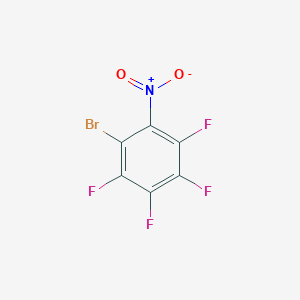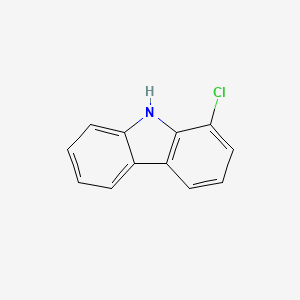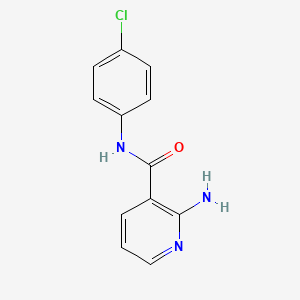
3,8-Dibromo-1,10-phenanthroline-5,6-dione
Descripción general
Descripción
3,8-Dibromo-1,10-phenanthroline-5,6-dione is an organic compound with the molecular formula C12H4Br2N2O2 It is a derivative of phenanthroline, characterized by the presence of two bromine atoms at positions 3 and 8, and two keto groups at positions 5 and 6
Mecanismo De Acción
Target of Action
It’s known that 1,10-phenanthroline-5,6-dione (phendione), a related compound, forms cu (ii) and ag (i) phendione complexes, which show potent anti-fungal and anti-cancer activity .
Mode of Action
It’s known that phendione complexes of transition metals lead to the catalytic oxidation of nadh at low overpotential .
Biochemical Pathways
It’s known that phendione and its complexes have anti-pseudomonas aeruginosa action against both planktonic- and biofilm-growing cells .
Result of Action
It’s known that phendione and its complexes have anti-fungal and anti-cancer activity .
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-1,10-phenanthroline-5,6-dione typically involves a multi-step process. One common method starts with 1,10-phenanthroline monohydrate. The steps are as follows :
Bromination: 1,10-phenanthroline monohydrate is reacted with bromine in the presence of sulfur dichloride and pyridine. The reaction mixture is heated under reflux for several hours, resulting in the formation of 3,8-dibromo-1,10-phenanthroline.
Oxidation: The dibromo derivative is then oxidized using a mixture of sulfuric acid and nitric acid. The reaction is carried out under reflux conditions, followed by neutralization and extraction to yield this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Dibromo-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The keto groups can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to substitute bromine atoms.
Sulfuric and Nitric Acid: Used in the oxidation step during synthesis.
Major Products:
Substituted Phenanthroline Derivatives: Depending on the substituents introduced during the substitution reactions.
Aplicaciones Científicas De Investigación
3,8-Dibromo-1,10-phenanthroline-5,6-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and in the synthesis of metal complexes.
Biology and Medicine:
Industry: Can be used as an intermediate in the synthesis of other complex organic compounds.
Comparación Con Compuestos Similares
1,10-Phenanthroline: The parent compound without bromine and keto substitutions.
3,8-Dibromo-1,10-phenanthroline: Lacks the keto groups present in 3,8-Dibromo-1,10-phenanthroline-5,6-dione.
Propiedades
IUPAC Name |
3,8-dibromo-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZAYEPOLKDKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



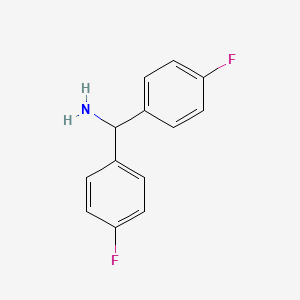
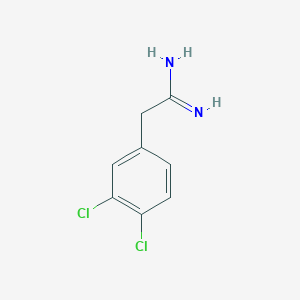
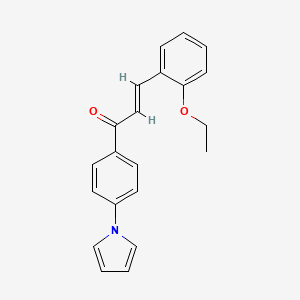
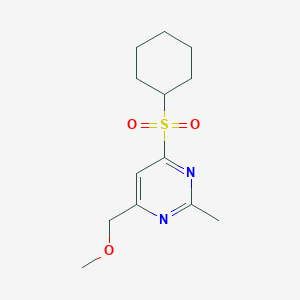
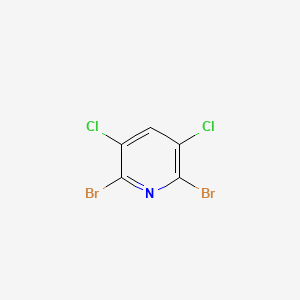

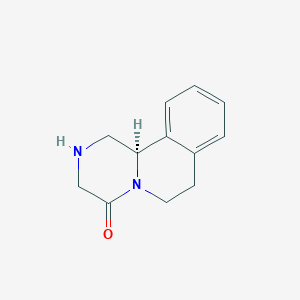
![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)
